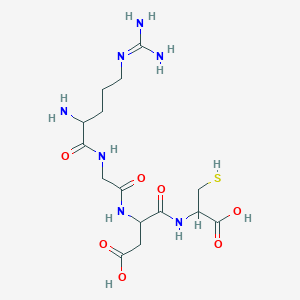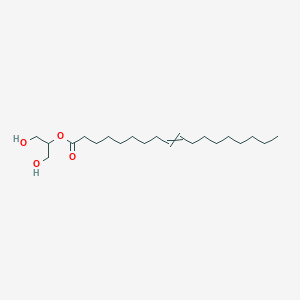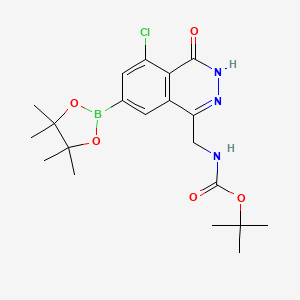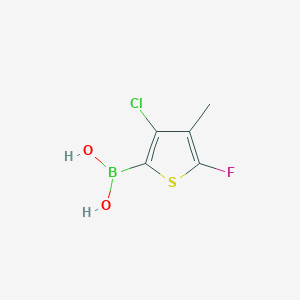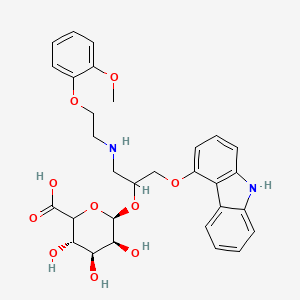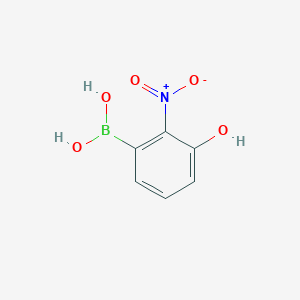
3-Hydroxy-2-nitrophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of 3-nitro-2-oxo-phenylboronic acid.
Reduction: Formation of 3-hydroxy-2-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:
Boronic Acid Group: Acts as a Lewis acid, facilitating various chemical reactions, including cross-coupling and complexation with diols.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in oxidation-reduction reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Comparación Con Compuestos Similares
- 3-Nitrophenylboronic acid
- 2-Hydroxyphenylboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .
Propiedades
Fórmula molecular |
C6H6BNO5 |
|---|---|
Peso molecular |
182.93 g/mol |
Nombre IUPAC |
(3-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H |
Clave InChI |
OWCZDXRYPHSNEL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
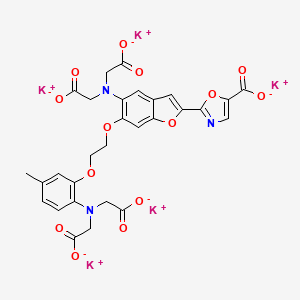
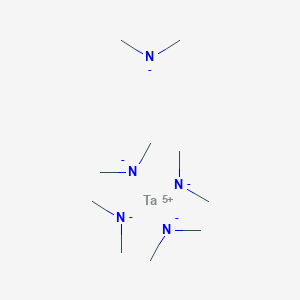
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
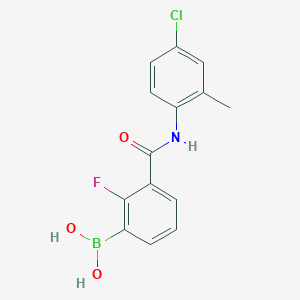
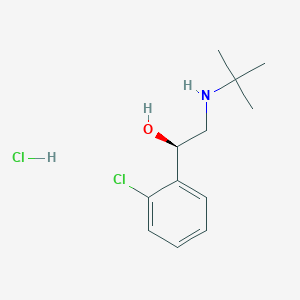
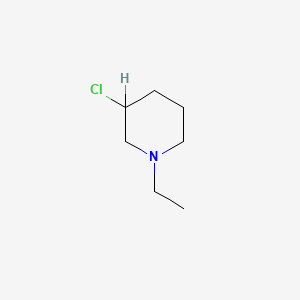
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
